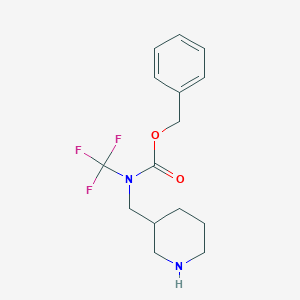
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate is a compound that features a trifluoromethyl group, a piperidine ring, and a carbamate moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity . Piperidine derivatives are widely used in pharmaceuticals due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.
Copper-Catalyzed Cross-Coupling: This environmentally friendly method involves the reaction of amines with alkoxycarbonyl radicals generated from carbazates.
Hofmann Rearrangement: This one-pot procedure involves the rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and minimize costs while ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. For example, the benzyl-piperidine group can bind to cholinesterase receptors, inhibiting their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor with a benzyl-piperidine group.
Alpelisib: Contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties.
Uniqueness
Benzyl (piperidin-3-ylmethyl)(trifluoromethyl)carbamate is unique due to the combination of its trifluoromethyl group, piperidine ring, and carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl N-(piperidin-3-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-13-7-4-8-19-9-13)14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2 |
InChI Key |
IDOYZQRIWAOIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















